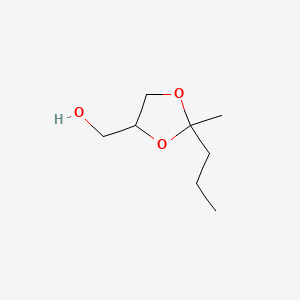
2-Methyl-2-propyl-1,3-dioxolane-4-methanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Methyl-2-propyl-1,3-dioxolane-4-methanol is an organic compound with the molecular formula C8H16O3. It belongs to the class of dioxolanes, which are heterocyclic acetals. This compound is characterized by a dioxolane ring substituted with a methyl and a propyl group, as well as a methanol group. Dioxolanes are known for their stability and versatility in various chemical reactions.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
2-Methyl-2-propyl-1,3-dioxolane-4-methanol can be synthesized through the acetalization of aldehydes or ketalization of ketones with ethylene glycol. The reaction typically involves the use of an acid catalyst to facilitate the formation of the dioxolane ring. The reaction conditions often include:
Temperature: Moderate temperatures (around 60-80°C) are usually sufficient.
Catalyst: Acid catalysts such as p-toluenesulfonic acid or sulfuric acid.
Solvent: Solvents like toluene or dichloromethane are commonly used to dissolve the reactants and facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of automated systems allows for precise control of reaction parameters, leading to efficient and scalable production.
Análisis De Reacciones Químicas
Types of Reactions
2-Methyl-2-propyl-1,3-dioxolane-4-methanol undergoes various types of chemical reactions, including:
Oxidation: The methanol group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The dioxolane ring can be reduced under specific conditions to yield diols.
Substitution: The methyl and propyl groups can participate in substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalysts like palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Halogenating agents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).
Major Products
Oxidation: Formation of 2-Methyl-2-propyl-1,3-dioxolane-4-carboxylic acid.
Reduction: Formation of 2-Methyl-2-propyl-1,3-dioxolane-4-diol.
Substitution: Formation of various halogenated derivatives.
Aplicaciones Científicas De Investigación
2-Methyl-2-propyl-1,3-dioxolane-4-methanol has several applications in scientific research:
Chemistry: Used as a solvent and reagent in organic synthesis, particularly in the formation of acetal and ketal protecting groups.
Biology: Investigated for its potential as a stabilizing agent for biological molecules.
Medicine: Explored for its potential use in drug delivery systems due to its stability and biocompatibility.
Industry: Utilized in the production of polymers and resins, where it acts as a cross-linking agent to enhance material properties.
Mecanismo De Acción
The mechanism of action of 2-Methyl-2-propyl-1,3-dioxolane-4-methanol involves its ability to form stable acetal and ketal linkages. These linkages protect sensitive functional groups during chemical transformations. The compound interacts with molecular targets through hydrogen bonding and van der Waals interactions, stabilizing the overall structure of the target molecules.
Comparación Con Compuestos Similares
Similar Compounds
- 2-Methyl-2-propyl-1,3-dioxolane
- 2,2-Dimethyl-1,3-dioxolane-4-methanol
- 2-Ethyl-4-methyl-1,3-dioxolane
Uniqueness
2-Methyl-2-propyl-1,3-dioxolane-4-methanol is unique due to the presence of both a methanol group and a dioxolane ring, which confer distinct chemical properties. The combination of these functional groups allows for versatile reactivity and stability, making it suitable for a wide range of applications in different fields.
Propiedades
Número CAS |
4361-61-9 |
|---|---|
Fórmula molecular |
C8H16O3 |
Peso molecular |
160.21 g/mol |
Nombre IUPAC |
(2-methyl-2-propyl-1,3-dioxolan-4-yl)methanol |
InChI |
InChI=1S/C8H16O3/c1-3-4-8(2)10-6-7(5-9)11-8/h7,9H,3-6H2,1-2H3 |
Clave InChI |
IZPZBYRDQNNRKA-UHFFFAOYSA-N |
SMILES canónico |
CCCC1(OCC(O1)CO)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2,2,2-Trichloro-N-[2-(fluoromethyl)-5-oxo-1,2lambda~4~-oxathiolan-2-yl]acetamide](/img/structure/B14179244.png)
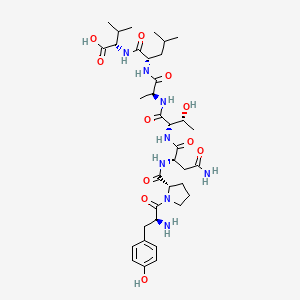
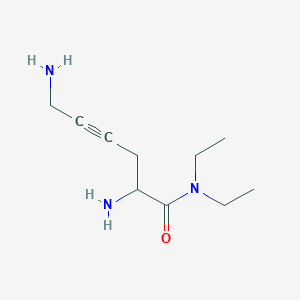

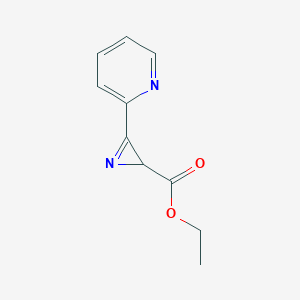
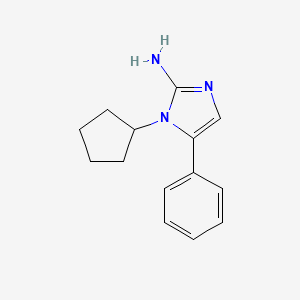
![Benzyl-[6-(benzyl-dimethyl-ammonio)hexyl]-dimethyl-azanium](/img/structure/B14179272.png)

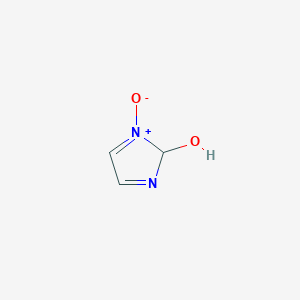
![1,3-Dimethyl-7-(2-methylpropyl)-2,4-dioxo-2,3,4,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidine-6-carboxylic acid](/img/structure/B14179285.png)
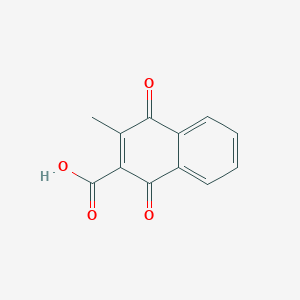
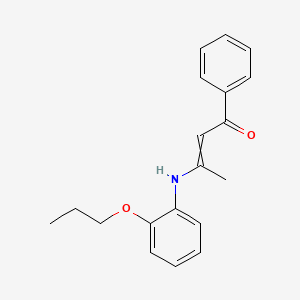
![Methyl 3-[(prop-2-en-1-yl)amino]but-2-enoate](/img/structure/B14179294.png)
![[(2S,5R)-5-(2,4-Dioxo-3,4-dihydropyrimidin-1(2H)-yl)-3-(prop-2-en-1-yl)-2,5-dihydrofuran-2-yl]methyl acetate](/img/structure/B14179299.png)
